1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-chlorophenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-chlorophenyl)- is a complex organic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and the phthalazine moiety in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-chlorophenyl)- typically involves multi-step organic reactions. The starting materials often include substituted phthalazines and triazoles, which undergo cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives
- N,N-bis(2-methoxyethyl)-3-(4-chlorophenyl) derivatives
- Other triazolophthalazines
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-chlorophenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
87540-36-1 |
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Molecular Formula |
C21H22ClN5O2 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-bis(2-methoxyethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C21H22ClN5O2/c1-28-13-11-26(12-14-29-2)21-18-6-4-3-5-17(18)20-24-23-19(27(20)25-21)15-7-9-16(22)10-8-15/h3-10H,11-14H2,1-2H3 |
InChI Key |
IHBUDENFSMGQQH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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